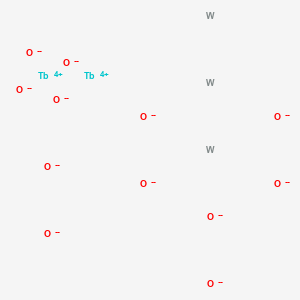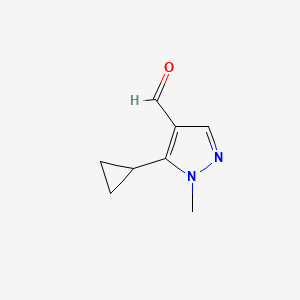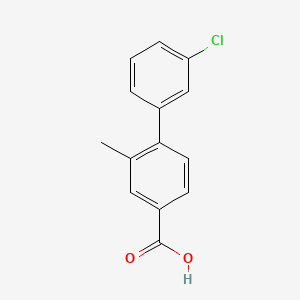
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Übersicht
Beschreibung
“2-(2,6-Difluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F2NO4 . It has a molecular weight of 231.16 . The compound appears as a light yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Fluorinated Compounds : 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid and its derivatives have been utilized in the synthesis of various fluorinated compounds. For example, Buss, Coe, and Tatlow (1998) described the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid, a compound derived from 2,2-difluoro-2-(4′-nitrophenyl)acetamide, itself a derivative of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (Buss, Coe, & Tatlow, 1998).
Photoaffinity Labeling : The photoreactivity of 2,6-difluoro-4-nitroanisole, a related compound, suggests potential for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in photoaffinity labeling, especially for proteins. The study by Casado et al. (1995) indicates the possibility of using similar compounds in biochemical photoprobes (Casado, Cervera, Marquet, & Moreno-Mañas, 1995).
Physicochemical Studies
- Lipophilicity Analysis : The lipophilicity of nitrophenols, including derivatives of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, was investigated by Abraham, Du, and Platts (2000). This study provides insights into the solvation and partitioning behaviors of such compounds, crucial for understanding their interactions in biological and chemical systems (Abraham, Du, & Platts, 2000).
Potential Applications
Enantioseparation Studies : Tong et al. (2016) explored the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, which could include 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives. This research highlights the role of such compounds in chiral recognition, a key aspect in pharmaceuticals and chemical synthesis (Tong, Wang, Lu, Xiong, Wang, & Yan, 2016).
Chemical Kinetics and Reaction Mechanisms : The kinetics and mechanisms of reactions involving similar compounds have been studied, providing insights into the behavior of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in various chemical environments. For instance, Norcross et al. (1997) examined the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), contributing to the understanding of oxidation processes relevant to such compounds (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPGURBRHOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700178 | |
| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |
CAS RN |
1226776-82-4 | |
| Record name | 2,6-Difluoro-α-methyl-4-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)








![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)
